molecular formula C7H3Cl3O2 B1346907 2,4,5-Trichlorobenzoic acid CAS No. 50-82-8

2,4,5-Trichlorobenzoic acid

Cat. No. B1346907
CAS RN: 50-82-8
M. Wt: 225.5 g/mol
InChI Key: PTFNNDHASFGWFI-UHFFFAOYSA-N
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Patent
US05481032

Procedure details

7.6 g (25mmol) of 2,4,5-trichloro-2'-fluorobenzophenone, 4.3 g (0.115 mol) of 90% hydrogen peroxide and 0.25 g of 2-nitrobenzoselenic acid were stirred for 24 h in 50 ml of dichloromethane. The insoluble constituents were then filtered off, water was added and the organic phase was separated off. After removal of the solvent, the residue was heated with 120 g of 60% sulfuric acid for 8 h to hydrolyze the ester present. 1.55 g (13.8 mmol, 55%) of 2-fluorophenol could then be separated off by steam distillation. 4.8 g (21 mmol, 85%) of 2,4,5-trichlorobenzoic acid (crude (GC) ca. 95%) were isolated from the mother liquor.
Name
2,4,5-trichloro-2'-fluorobenzophenone
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-nitrobenzoselenic acid
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[C:15]([Cl:17])[C:14]([Cl:18])=[CH:13][C:3]=1[C:4](C1C=CC=CC=1F)=[O:5].OO.FC1C=CC=CC=1[OH:28]>ClCCl.[N+](C1C=CC=CC=1C(=[Se])O)([O-])=O>[Cl:1][C:2]1[CH:16]=[C:15]([Cl:17])[C:14]([Cl:18])=[CH:13][C:3]=1[C:4]([OH:5])=[O:28]

Inputs

Step One
Name
2,4,5-trichloro-2'-fluorobenzophenone
Quantity
7.6 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=C(C=CC=C2)F)C=C(C(=C1)Cl)Cl
Name
Quantity
4.3 g
Type
reactant
Smiles
OO
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
2-nitrobenzoselenic acid
Quantity
0.25 g
Type
catalyst
Smiles
[N+](=O)([O-])C1=C(C(O)=[Se])C=CC=C1
Step Two
Name
Quantity
1.55 g
Type
reactant
Smiles
FC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble constituents were then filtered off
ADDITION
Type
ADDITION
Details
water was added
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
TEMPERATURE
Type
TEMPERATURE
Details
the residue was heated with 120 g of 60% sulfuric acid for 8 h
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21 mmol
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 152.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.